

Preclinical Data on Binospirone Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Binospirone mesylate	
Cat. No.:	B051614	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binospirone mesylate (formerly known as MDL 73005EF) is a novel psychoactive compound that has been investigated for its anxiolytic properties. Structurally, it belongs to the azapirone class of drugs, which also includes the clinically used anxiolytic, buspirone. The primary mechanism of action of binospirone, like other azapirones, involves the modulation of the serotonin 5-HT1A receptor system. However, it exhibits a distinct pharmacological profile, acting as a partial agonist at presynaptic 5-HT1A autoreceptors and as an antagonist at postsynaptic 5-HT1A receptors.[1] This unique profile suggests a potential for a differentiated therapeutic effect compared to other serotonergic agents.

This technical guide provides a comprehensive overview of the available preclinical data on **binospirone mesylate**, focusing on its pharmacology, pharmacokinetics, and toxicology. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Pharmacology Mechanism of Action

Binospirone mesylate's primary pharmacological target is the serotonin 5-HT1A receptor. Its mechanism is characterized by a dual action depending on the receptor's location:

- Presynaptic 5-HT1A Autoreceptors: Binospirone acts as a partial agonist at these receptors, which are located on the soma and dendrites of serotonergic neurons in the raphe nuclei.
 Activation of these autoreceptors leads to a decrease in the firing rate of these neurons and a reduction in serotonin synthesis and release.
- Postsynaptic 5-HT1A Receptors: In contrast, binospirone acts as an antagonist at
 postsynaptic 5-HT1A receptors, which are located on non-serotonergic neurons in various
 brain regions, including the hippocampus, cortex, and amygdala. By blocking these
 receptors, binospirone prevents the inhibitory effects of serotonin in these areas.

This distinct presynaptic agonist/postsynaptic antagonist profile differentiates binospirone from buspirone, which is a partial agonist at both pre- and postsynaptic 5-HT1A receptors.

Receptor Binding Affinity

Preclinical studies have established binospirone as a selective ligand for the 5-HT1A receptor. While a comprehensive binding profile with Ki values across a wide range of receptors is not readily available in the public domain, studies have highlighted its high affinity for the 5-HT1A receptor.

Receptor	Ligand	Ki (nM)	Species	Tissue Source	Reference
5-HT1A	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	
5-HT2	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	
Dopamine D2	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	_
α1- Adrenergic	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	-
α2- Adrenergic	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	_
Benzodiazepi ne	Binospirone (MDL 73005EF)	Data not available	Rat	Brain homogenate	-

Note: Specific Ki values for **binospirone mesylate** are not available in the reviewed literature. The table structure is provided for future data population.

Functional Activity

The functional activity of binospirone at the 5-HT1A receptor has been characterized in various in vitro and in vivo models. As a presynaptic partial agonist, it inhibits serotonin release, while its postsynaptic antagonist activity blocks the effects of serotonin.

Assay Type	Parameter	Value	Species	System	Reference
Presynaptic 5-HT1A Autoreceptor Activity	EC50	Data not available	Rat	Raphe Nuclei Slices	
Postsynaptic 5-HT1A Receptor Activity	IC50	Data not available	Rat	Hippocampal Membranes	
Adenylate Cyclase Activity	Emax	Data not available			•

Note: Specific EC50, IC50, and Emax values for **binospirone mesylate** are not available in the reviewed literature. The table structure is provided for future data population.

In Vivo Efficacy in Animal Models

Binospirone mesylate has demonstrated anxiolytic-like effects in various preclinical models of anxiety.

Animal Model	Species	Dosing (mg/kg)	Route	Effect	Reference
Elevated Plus-Maze	Rat	Data not available	i.p.	Increased time spent in open arms	
Vogel Conflict Test	Rat	Data not available	i.p.	Increased punished licking	
Social Interaction Test	Rat	Data not available	i.p.	Increased social interaction time	
Light-Dark Box Test	Mouse	Data not available	i.p.	Increased time in the light compartment	

Note: Specific dose-response data from these studies are not detailed in the available literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for **binospirone mesylate** in preclinical species, including absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the public domain. The following table is provided to structure any future findings.

Parameter	Species	Value	Unit	Route of Administration
Bioavailability	Rat	Data not available	%	Oral
Tmax	Rat	Data not available	h	Oral
Cmax	Rat	Data not available	ng/mL	Oral
Half-life (t1/2)	Rat	Data not available	h	Oral
Volume of Distribution (Vd)	Rat	Data not available	L/kg	IV
Clearance (CL)	Rat	Data not available	L/h/kg	IV
Protein Binding	Rat	Data not available	%	

Toxicology

Specific acute and chronic toxicology data for **binospirone mesylate** are not available in the reviewed literature. The following table is provided for the structuring of any future data.

Study Type	Species	Route	LD50 / NOAEL	Unit
Acute Toxicity	Mouse	Oral	Data not available	mg/kg
Rat	Oral	Data not available	mg/kg	
Chronic Toxicity	Rat	Oral	Data not available	mg/kg/day
Dog	Oral	Data not available	mg/kg/day	

Experimental Protocols

Detailed experimental protocols for the studies conducted on **binospirone mesylate** are not fully described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Receptor Binding Assays

- Objective: To determine the affinity of binospirone mesylate for various neurotransmitter receptors.
- General Protocol:
 - Tissue Preparation: Homogenization of specific brain regions (e.g., cortex, hippocampus, striatum) from preclinical species (e.g., rats, mice) in an appropriate buffer.
 - Radioligand Incubation: Incubation of the membrane homogenates with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of binospirone mesylate.
 - Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.
 - Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

 Data Analysis: Calculation of the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vivo Behavioral Models of Anxiety

- Elevated Plus-Maze:
 - Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
 - Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
- Vogel Conflict Test:
 - Apparatus: A chamber with a drinking spout.
 - Procedure: Water-deprived rats are allowed to drink from the spout. After a certain number
 of licks, a mild electric shock is delivered through the spout. Anxiolytic drugs increase the
 number of shocks the animals are willing to take to drink.

Signaling Pathways and Experimental Workflows Binospirone's Action on the 5-HT1A Receptor Signaling Pathway

The diagram below illustrates the differential effects of binospirone on presynaptic and postsynaptic 5-HT1A receptor signaling pathways.

Caption: Binospirone's dual action on 5-HT1A receptor signaling pathways.

Experimental Workflow for In Vivo Assessment of Anxiolytic Activity

The following diagram outlines a typical experimental workflow for evaluating the anxiolytic potential of a compound like **binospirone mesylate** in a preclinical setting.

Caption: A typical experimental workflow for in vivo anxiolytic assessment.

Conclusion

Binospirone mesylate is a selective 5-HT1A receptor ligand with a unique pharmacological profile of presynaptic partial agonism and postsynaptic antagonism.[1] Preclinical studies in animal models have suggested its potential as an anxiolytic agent. However, a comprehensive public database of its quantitative preclinical data, including detailed receptor binding affinities, functional potencies, and a full ADME-Tox profile, is currently lacking. Further research and publication of these data would be invaluable for a more complete understanding of binospirone's therapeutic potential and for guiding future drug development efforts in the field of anxiety and other neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Binospirone Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Preclinical Data on Binospirone Mesylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051614#preclinical-data-on-binospirone-mesylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com